molecular formula C15H23BrO2 B3213028 (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene CAS No. 1110767-94-6

(S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene

Cat. No.: B3213028
CAS No.: 1110767-94-6
M. Wt: 315.25 g/mol
InChI Key: OLVDKTNFGWLPMV-LBPRGKRZSA-N
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Description

(S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom, a hexyloxy group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene can be achieved through several methods. One common approach involves the Williamson ether synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . In this case, the starting materials would include 1-bromo-2-methoxybenzene and a hexyloxy group, which can be introduced through the reaction with an appropriate alkoxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Williamson ether synthesis, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process would typically involve the use of robust reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, under suitable conditions.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or amines in polar solvents like ethanol or water.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of ethers, amines, or alcohols depending on the nucleophile used.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding hydrogenated benzene derivative.

Scientific Research Applications

(S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

    Pharmaceutical Research: Investigated for its potential biological activities and as a building block for drug development.

Mechanism of Action

The mechanism of action of (S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In materials science, its unique structure allows it to contribute to the formation of liquid crystalline phases and enhance the properties of polymers.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene: Similar structure but without the (S)-configuration.

    1-Bromo-3-(1-(hexyloxy)ethyl)-2-ethoxybenzene: Similar structure with an ethoxy group instead of a methoxy group.

    1-Bromo-3-(1-(hexyloxy)ethyl)-2-hydroxybenzene: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

(S)-1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene is unique due to its specific stereochemistry (S)-configuration, which can influence its reactivity and interactions in chemical reactions and materials applications. This stereochemistry can lead to different physical and chemical properties compared to its racemic or other stereoisomeric forms.

Properties

IUPAC Name

1-bromo-3-[(1S)-1-hexoxyethyl]-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrO2/c1-4-5-6-7-11-18-12(2)13-9-8-10-14(16)15(13)17-3/h8-10,12H,4-7,11H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVDKTNFGWLPMV-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(C)C1=C(C(=CC=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCO[C@@H](C)C1=C(C(=CC=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401225928
Record name 1-Bromo-3-[(1S)-1-(hexyloxy)ethyl]-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1110767-94-6
Record name 1-Bromo-3-[(1S)-1-(hexyloxy)ethyl]-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1110767-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-[(1S)-1-(hexyloxy)ethyl]-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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